N1-Acetyl-5-methoxykynuramine hydrochloride
Description
N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride is a chemically modified derivative of kynurenamine, characterized by an acetyl group at the N-gamma position and a methoxy substitution at the 5-position of the aromatic ring. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13;/h3-4,7H,5-6,13H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYMENFYWCJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675530 | |
| Record name | N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215711-91-3 | |
| Record name | N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Efficiency in Acylation Reactions
The use of 4-DMAP in acylation reactions enhances nucleophilic substitution by activating acetic anhydride. Comparative studies show that 4-DMAP reduces side reactions (e.g., O-acylation) and improves yields to >94%. Alternative catalysts like pyridine result in lower yields (70–75%) and longer reaction times.
Solvent Selection
Dichloromethane is preferred for its ability to dissolve both 5-methoxykynurenamine and acetic anhydride while stabilizing reactive intermediates. Substituting with tetrahydrofuran (THF) or ethyl acetate reduces yields by 15–20% due to poorer solubility.
Temperature Control
Maintaining the reaction at 5–10°C during acylating agent addition prevents exothermic side reactions. Post-addition, room temperature incubation ensures complete conversion without thermal degradation.
Analytical Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
Scientific Research Applications
N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride involves its interaction with specific molecular targets, including serotonin, dopamine, and adrenergic receptors. It inhibits the enzymes monoamine oxidase and cyclooxygenase, which are involved in the breakdown of neurotransmitters and the synthesis of prostaglandins . This compound also significantly increases the phosphorylation of both ERK and CREB in the hippocampus, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Formyl-5-hydroxykynurenamine
Structural Features :
Key Differences :
- Electronic Effects : Methoxy substitution in the target compound provides electron-donating effects, stabilizing the aromatic ring, whereas the hydroxyl group in Formyl-5-hydroxykynurenamine may participate in hydrogen bonding or oxidation reactions .
- Metabolic Stability : Methoxy groups generally resist Phase I metabolism (e.g., demethylation) better than hydroxyl groups, suggesting longer in vivo half-life for the target compound.
N-Methyl-5-hexen-1-amine Hydrochloride
Structural Features :
Key Differences :
- Solubility : Both are hydrochloride salts, but the aliphatic structure of N-Methyl-5-hexen-1-amine Hydrochloride may confer higher water solubility due to reduced steric hindrance.
- Reactivity : The hexene chain introduces unsaturation, making this compound prone to oxidation or polymerization, unlike the stable aromatic system in the target compound.
Ranitidine-Related Compounds
Example: Ranitidine amino alcohol hemifumarate (C₉H₁₇N₃O₂·C₄H₄O₄).
- Functional Groups: Furan ring and dimethylamino group (vs. acetylated kynurenamine in the target compound) .
- Stability : Ranitidine derivatives are sensitive to heat and light, whereas the methoxy and acetyl groups in the target compound may improve photostability.
Data Table: Comparative Analysis
| Compound | Molecular Formula | Key Functional Groups | Solubility (Polar Solvents) | Metabolic Stability |
|---|---|---|---|---|
| N-gamma-Acetyl-5-methoxykynurenamine HCl | C₁₂H₁₄N₂O₄Cl (estimated) | Acetyl, methoxy, aromatic amine | Moderate-High | High |
| Formyl-5-hydroxykynurenamine | C₁₀H₁₂N₂O₃ | Formyl, hydroxyl, aromatic amine | Moderate | Moderate |
| N-Methyl-5-hexen-1-amine HCl | C₇H₁₆NCl | Aliphatic amine, hexene chain | High | Low |
| Ranitidine amino alcohol hemifumarate | C₉H₁₇N₃O₂·C₄H₄O₄ | Furan, dimethylamino, alcohol | High | Moderate-Low |
Research Findings and Implications
- Bioactivity : Kynurenamine derivatives like the target compound may interact with melatonin receptors or serotonin pathways due to structural similarities with 6-hydroxymelatonin .
- Synthetic Challenges : The acetyl and methoxy groups in the target compound require precise protection-deprotection strategies during synthesis, unlike simpler aliphatic amines .
- Regulatory Considerations : Hydrochloride salts, such as Ranitidine HCl, face stringent impurity controls (e.g., nitroso compounds), a concern that may extend to the target compound during manufacturing .
Biological Activity
N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride (NAAMH) is a significant metabolite of melatonin, exhibiting various biological activities that contribute to its potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Overview
NAAMH is synthesized from melatonin and plays a crucial role in several physiological processes, particularly in the central nervous system. Its interactions with melatonin receptors lead to a cascade of intracellular events that influence cognitive functions and oxidative stress responses.
Target Receptors
NAAMH primarily interacts with melatonin receptors (MT1 and MT2), which are G-protein coupled receptors located in various tissues, including the brain. The binding of NAAMH to these receptors initiates signaling pathways that enhance neuronal survival, promote neurogenesis, and modulate circadian rhythms.
Biochemical Pathways
Upon receptor activation, NAAMH triggers phosphorylation of key proteins such as ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein) in the hippocampus. This phosphorylation enhances memory consolidation and cognitive functions, indicating its potential role in neuroprotection and memory enhancement .
Cellular Effects
NAAMH exhibits antioxidative properties by scavenging free radicals and reducing oxidative stress. This activity is critical for protecting neurons from damage caused by oxidative stress, which is linked to neurodegenerative diseases .
Dosage Effects in Animal Models
Research has shown that NAAMH's effects vary significantly with dosage:
- Low Doses (1-10 mg/kg) : Enhance cognitive functions and reduce oxidative stress.
- Moderate Doses (20-40 mg/kg) : Maintain cognitive benefits without significant adverse effects.
- High Doses (>80 mg/kg) : May lead to toxicity or adverse reactions, highlighting the importance of dosage optimization .
Metabolic Pathways
NAAMH is involved in several metabolic pathways related to melatonin metabolism. It is metabolized by cytochrome P450 enzymes, primarily CYP1A2 , which facilitates its conversion into various metabolites. These metabolites may have distinct biological activities that contribute to the overall effects observed with NAAMH .
Transport and Distribution
The transport of NAAMH within cells is mediated by specific transporters that influence its bioavailability. Understanding these transport mechanisms is essential for optimizing its therapeutic potential, particularly in targeting specific tissues or organs.
Cognitive Enhancement Studies
A study conducted on rodents demonstrated that administration of NAAMH significantly improved memory performance in tasks requiring spatial navigation. The results indicated increased levels of phosphorylated CREB in the hippocampus, suggesting enhanced synaptic plasticity associated with memory formation.
Antioxidative Stress Studies
In vitro studies using human epidermal cells showed that NAAMH effectively reduced markers of oxidative stress when exposed to harmful agents. The compound's ability to scavenge reactive oxygen species was confirmed through assays measuring cell viability and oxidative damage indicators .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-γ-acetyl-5-methoxykynurenamine hydrochloride, and how can purity be validated?
- Synthesis : The compound can be synthesized via multi-step organic reactions, including acetylation of precursor kynurenamine derivatives under controlled pH and temperature. For example, similar compounds (e.g., thiamine hydrochloride) are synthesized using convergent methods involving coupling of aromatic rings with amine groups .
- Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., >95% purity threshold) is recommended, as used for structurally related metabolites . Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural integrity .
Q. What safety protocols are critical when handling N-γ-acetyl-5-methoxykynurenamine hydrochloride in laboratory settings?
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent decomposition .
- Waste Disposal : Segregate waste and dispose via certified hazardous waste facilities to avoid environmental contamination .
Q. How should researchers design experiments to assess the compound’s stability under varying physicochemical conditions?
- Experimental Design :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition points .
- pH Sensitivity : Test solubility and stability in buffers (pH 3–9) using UV-Vis spectroscopy over 24–72 hours .
- Light Exposure : Compare degradation rates under dark vs. UV/visible light using HPLC .
Advanced Research Questions
Q. What mechanistic approaches are suitable for studying the biological interactions of N-γ-acetyl-5-methoxykynurenamine hydrochloride?
- Target Binding : Perform binding affinity assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to quantify interactions with receptors like melatonin receptors, given its structural similarity to related metabolites .
- Enzyme Kinetics : Use Michaelis-Menten models to study inhibitory effects on enzymes such as tryptophan hydroxylase, a key enzyme in serotonin biosynthesis .
Q. How can contradictory data on the compound’s pharmacokinetic properties be resolved?
- Data Analysis :
- In Vivo vs. In Vitro Discrepancies : Compare bioavailability studies using LC-MS/MS in animal models with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
- Statistical Methods : Apply multivariate regression to account for variables like metabolic enzyme expression or tissue-specific uptake .
Q. What advanced characterization techniques are essential for elucidating the compound’s supramolecular interactions?
- Structural Analysis :
- X-ray Crystallography : Resolve 3D structure to identify hydrogen bonding or π-π stacking interactions .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to detect adduct formation or degradation products .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
